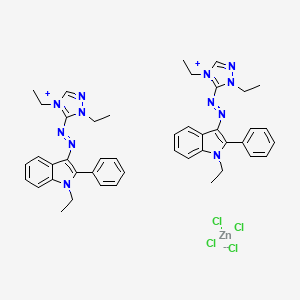

Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-)

Description

Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2−) is a heteroleptic coordination complex featuring a zinc(II) center surrounded by two triazolium-based ligands and four chloride ions. The compound’s structure integrates an azo-functionalized indole-triazolium framework, which contributes to its unique photophysical and electrochemical properties. The ethyl and phenyl substituents on the indole and triazolium moieties enhance steric stability and solubility in polar organic solvents.

The periodic trends of its constituent elements (e.g., zinc’s +2 oxidation state, chlorine’s electronegativity) underpin its stability and reactivity. As noted by Cao et al., such compounds exemplify conserved elemental "kernels" that retain core properties even when bonded within complex architectures .

Properties

CAS No. |

85392-70-7 |

|---|---|

Molecular Formula |

C44H50Cl4N12Zn |

Molecular Weight |

954.1 g/mol |

IUPAC Name |

(2,4-diethyl-1,2,4-triazol-4-ium-3-yl)-(1-ethyl-2-phenylindol-3-yl)diazene;tetrachlorozinc(2-) |

InChI |

InChI=1S/2C22H25N6.4ClH.Zn/c2*1-4-26-16-23-28(6-3)22(26)25-24-20-18-14-10-11-15-19(18)27(5-2)21(20)17-12-8-7-9-13-17;;;;;/h2*7-16H,4-6H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI Key |

MTWCEKJEEWYENC-UHFFFAOYSA-J |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=NN4CC)CC.CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=NN4CC)CC.Cl[Zn-2](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps:

Formation of the Azo Dye: The azo dye component can be synthesized through a diazotization reaction followed by azo coupling.

Synthesis of the Triazolium Salt: The triazolium salt can be prepared by alkylation of a triazole derivative.

Complexation with Zincate: The final step involves the complexation of the azo-triazolium compound with a zincate salt under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azo group.

Reduction: Reduction reactions can also occur, potentially breaking the azo bond.

Substitution: Substitution reactions might take place at the triazolium ring or the indole moiety.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or zinc dust.

Solvents: Organic solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the azo group might yield the corresponding amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) exhibit significant anticancer properties. The triazolium moiety is known for its ability to interact with biological targets, potentially leading to apoptosis in cancer cells. For instance, studies have shown that indole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways .

Case Study: Indole Derivatives in Cancer Therapy

A study published in a peer-reviewed journal explored the synthesis of indole-based compounds and their cytotoxic effects on breast cancer cells. The results indicated that specific substitutions on the indole ring enhanced the anticancer activity, suggesting that the structural features of compounds like bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) could be optimized for therapeutic efficacy .

Material Science Applications

2. Dyes and Pigments

The azo group present in bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) makes it suitable for use as a dye or pigment. Azo compounds are widely used in textile and polymer industries due to their vibrant colors and stability. The compound's unique structure allows for potential applications in creating high-performance dyes that can withstand harsh environmental conditions.

Case Study: Azo Dye Stability

Research on azo dyes has demonstrated that structural modifications can lead to enhanced lightfastness and washfastness. A comparative study of different azo compounds highlighted the role of substituents in improving dye properties, which could be applicable to bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) for industrial applications .

Mechanism of Action

The mechanism by which Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) exerts its effects would depend on its specific application. For example, in dye chemistry, the azo group is responsible for the compound’s color properties. In biological applications, the compound might interact with cellular components through binding or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally analogous coordination complexes and azo-triazolium derivatives. Key comparison metrics include molecular geometry, solubility, thermal stability, and functional applications.

Table 1: Comparative Analysis of Selected Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Thermal Stability (°C) | Primary Application |

|---|---|---|---|---|---|

| Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2−) | C₃₆H₄₀Cl₄N₁₂Zn | 878.92 | High (DMF, DMSO) | 220–240 | Catalysis/Materials |

| Bis(1-methyl-3-phenyl-1H-1,2,4-triazolium) tetrachlorocuprate(2−) | C₁₈H₂₀Cl₄CuN₆ | 512.33 | Moderate (MeCN) | 180–200 | Photovoltaic coatings |

| 1-Ethyl-3-(phenyldiazenyl)-1H-indole-2-carboxylate | C₁₈H₁₆N₄O₂ | 328.35 | Low (CHCl₃) | 150–170 | Organic dye/Pesticide |

| Bis(1-benzyl-1H-1,2,3-triazolium) tetrachloroferrate(2−) | C₁₈H₂₀Cl₄FeN₆ | 502.58 | High (H₂O) | 250–270 | Ionic liquids/Electrolytes |

Key Findings:

Structural Influence on Solubility :

The ethyl and phenyl groups in the target compound improve solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) compared to the methyl-substituted tetrachlorocuprate analog, which exhibits lower polarity . In contrast, benzyl-substituted ferrate complexes show exceptional aqueous solubility due to hydrophilic triazolium-chloride interactions .

Thermal Stability :

Zincate complexes generally demonstrate higher thermal stability (220–240°C) than copper analogs (180–200°C), attributed to stronger Zn–N bonding and ligand rigidity. Iron-based complexes, however, surpass both due to robust Fe–Cl coordination .

Functional Applications: Catalysis: The target compound’s azo-indole-triazolium framework facilitates electron-transfer reactions, making it suitable for redox catalysis. This contrasts with ferrate complexes, which are prioritized for electrolytic applications . Factors like cuticle penetration and metabolic interference, as discussed in plant-insect studies , could enhance its efficacy against pests compared to natural plant extracts.

Electronic Properties : The azo (-N=N-) linkage in the target compound enables π-conjugation, resulting in strong UV-Vis absorption (λₐᵦₛ ~450 nm), comparable to organic dyes but with superior thermal resilience. Copper analogs exhibit weaker absorption due to reduced ligand planarity .

Biological Activity

Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) (CAS No. 85392-70-7) is a complex organic compound with significant biological activity, particularly within the realms of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Molecular Characteristics

- Molecular Formula: C44H54Cl4N12Zn

- Molecular Weight: 958.18 g/mol

- EINECS Number: 286-928-9

The compound features a triazolium ring and an azo group linked to an indole structure, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 85392-70-7 |

| Molecular Formula | C44H54Cl4N12Zn |

| Molecular Weight | 958.18 g/mol |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. This is particularly relevant for Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) as it has been evaluated against various pathogens.

Case Study: Antifungal Activity

A study published in Frontiers in Microbiology highlighted the compound's effectiveness against Candida species, including strains resistant to fluconazole. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against low fluconazole-susceptible strains, indicating its potential as an antifungal agent .

Anticancer Activity

The compound's anticancer properties have also been investigated, particularly its effects on various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through multiple pathways.

The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in cancer cells. This was evidenced by a study that reported an IC50 value of 27.3 µM against T47D breast cancer cells .

Table 2: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antifungal | Candida spp. | 8 µg/mL |

| Anticancer | T47D (breast cancer) | 27.3 µM |

| HCT116 (colon cancer) | 6.2 µM |

Comparative Studies

Comparative studies have shown that derivatives of triazole compounds often possess enhanced biological activity compared to their parent compounds. For instance, the introduction of indole structures has been linked to improved efficacy against certain microbial strains and cancer cell lines .

Synergistic Effects

In combination therapies, Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) has demonstrated synergistic effects when used alongside traditional antibiotics and chemotherapeutics. This highlights its potential role in overcoming drug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.